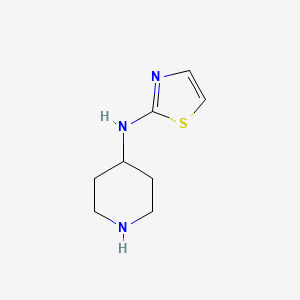
N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride typically involves a multi-step procedure. The starting materials include piperazine and tosyl chloride. The piperazine is first reacted with tosyl chloride to form 4-tosylpiperazine. This intermediate is then reacted with 2-bromoethylbutyramide under basic conditions to yield N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the treatment of psychiatric disorders due to its piperazine moiety.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which may explain its potential antipsychotic effects. Additionally, the compound may inhibit the growth of microorganisms by interfering with their cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(4-piperazin-1-yl)ethyl)butyramide
- N-(2-(4-methylpiperazin-1-yl)ethyl)butyramide
- N-(2-(4-ethylpiperazin-1-yl)ethyl)butyramide
Uniqueness
N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride is unique due to the presence of the tosyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Propriétés
IUPAC Name |
N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S.ClH/c1-3-4-17(21)18-9-10-19-11-13-20(14-12-19)24(22,23)16-7-5-15(2)6-8-16;/h5-8H,3-4,9-14H2,1-2H3,(H,18,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZONXMHMECBCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
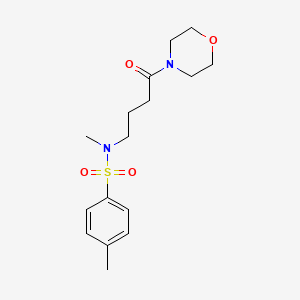

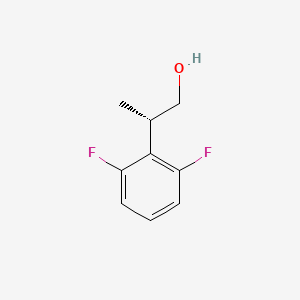
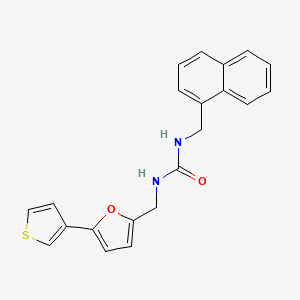

![ethyl 2-(8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2592895.png)
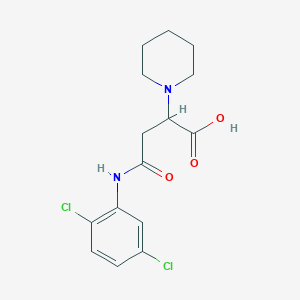
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2592897.png)
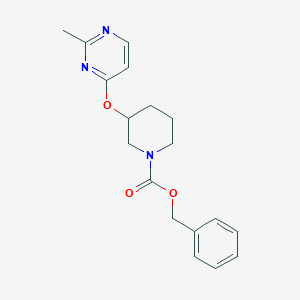

![[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 2,5-DICHLOROBENZOATE](/img/structure/B2592900.png)
![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2592903.png)
![Ethyl 5-(2-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2592907.png)
